molecular formula C8H18NO+ B1599491 [(1S,2S)-2-hydroxycycloheptyl]methylazanium CAS No. 42418-76-8

[(1S,2S)-2-hydroxycycloheptyl]methylazanium

Cat. No.: B1599491
CAS No.: 42418-76-8
M. Wt: 144.23 g/mol
InChI Key: DEEDWZHOSLMVCD-YUMQZZPRSA-O
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Description

[(1S,2S)-2-hydroxycycloheptyl]methylazanium is an organic compound characterized by a cycloheptyl ring with a hydroxyl group and a methylazanium substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-hydroxycycloheptyl]methylazanium typically involves the following steps:

    Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the methylazanium group: This can be done through amination reactions, where a methyl group is introduced to form the azanium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-hydroxycycloheptyl]methylazanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group or the methylazanium group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction may produce cycloheptanol.

Scientific Research Applications

[(1S,2S)-2-hydroxycycloheptyl]methylazanium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-hydroxycycloheptyl]methylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the methylazanium group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: Similar structure but lacks the methylazanium group.

    Cycloheptylamine: Contains an amine group instead of the hydroxyl group.

    Methylcycloheptane: Lacks both the hydroxyl and methylazanium groups.

Uniqueness

[(1S,2S)-2-hydroxycycloheptyl]methylazanium is unique due to the presence of both the hydroxyl group and the methylazanium group on the cycloheptyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1S,2S)-2-hydroxycycloheptyl]methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/p+1/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDWZHOSLMVCD-YUMQZZPRSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)C[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)C[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427349
Record name ZINC02570076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42418-76-8
Record name ZINC02570076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S)-2-hydroxycycloheptyl]methylazanium
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[(1S,2S)-2-hydroxycycloheptyl]methylazanium
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